methyl 4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoate
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Overview
Description
Methyl 4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoate is a synthetic organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoate typically involves the condensation of 4-propyl-2-aminopyrimidine with methyl 4-formylbenzoate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid and ethanol, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of automated reactors and purification systems to streamline the production process and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or pyrimidines.
Scientific Research Applications
Methyl 4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(6-oxo-4-methyl-1H-pyrimidin-2-yl)amino]benzoate
- Methyl 4-[(6-oxo-4-ethyl-1H-pyrimidin-2-yl)amino]benzoate
- Methyl 4-[(6-oxo-4-butyl-1H-pyrimidin-2-yl)amino]benzoate
Uniqueness
Methyl 4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoate is unique due to its specific propyl substitution on the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl 4-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-4-12-9-13(19)18-15(17-12)16-11-7-5-10(6-8-11)14(20)21-2/h5-9H,3-4H2,1-2H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAZRCROPSTLFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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